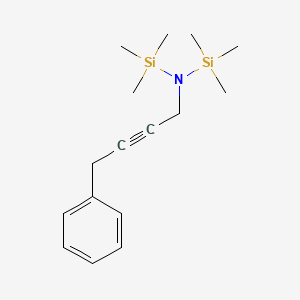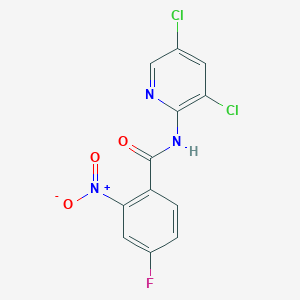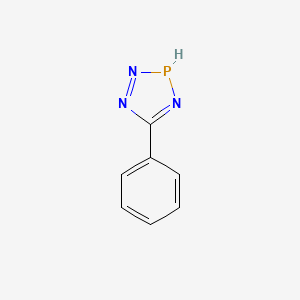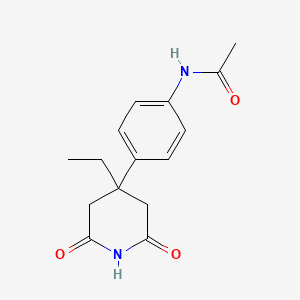![molecular formula C14H14N4O3 B14362018 (E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene] CAS No. 90238-05-4](/img/structure/B14362018.png)
(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is an organic compound with the molecular formula C14H14N2O3. It is a derivative of azobenzene, characterized by the presence of two methoxy groups attached to the phenyl rings and an oxygen bridge connecting the two azobenzene units. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] typically involves the reaction of 4-methoxyaniline with nitrosobenzene in the presence of acetic acid as a solvent. The reaction is carried out at room temperature for 48 hours, followed by dilution with hexane and washing with water . Another method involves the use of 2-fluoroaniline, potassium permanganate, and iron(II) sulfate heptahydrate in dichloromethane, with the reaction mixture being refluxed overnight .
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer industries.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of (E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene], known for its photoisomerization properties.
4,4’-Dimethoxyazoxybenzene: A similar compound with an azoxy group instead of an azo group.
p-Methoxyazobenzene: A derivative of azobenzene with a single methoxy group.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methoxyphenyl)diazene] is unique due to the presence of an oxygen bridge connecting the two azobenzene units, which imparts distinct chemical and physical properties. This structural feature enhances its stability and alters its reactivity compared to other azobenzene derivatives.
Propiedades
| 90238-05-4 | |
Fórmula molecular |
C14H14N4O3 |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[(4-methoxyphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O3/c1-19-13-7-3-11(4-8-13)15-17-21-18-16-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
Clave InChI |
NJKOEUPSJYVETN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


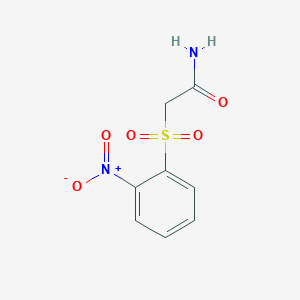


![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
